3-Acetyl-4-amino-2H-chromen-2-one 3-Acetyl-4-amino-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 133280-77-0
VCID: VC15975051
InChI: InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3
SMILES:
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

3-Acetyl-4-amino-2H-chromen-2-one

CAS No.: 133280-77-0

Cat. No.: VC15975051

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-4-amino-2H-chromen-2-one - 133280-77-0

Specification

CAS No. 133280-77-0
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name 3-acetyl-4-aminochromen-2-one
Standard InChI InChI=1S/C11H9NO3/c1-6(13)9-10(12)7-4-2-3-5-8(7)15-11(9)14/h2-5H,12H2,1H3
Standard InChI Key QVVNHTWDCSDDFG-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C2=CC=CC=C2OC1=O)N

Introduction

Structural and Chemical Properties of 3-Acetyl-4-amino-2H-chromen-2-one

Molecular Architecture

The compound belongs to the coumarin family, a class of benzopyrones with a lactone ring. The 3-acetyl group introduces a ketone functionality, while the 4-amino substitution replaces the more common hydroxyl group found in analogs like 4-hydroxycoumarin. This amino group likely enhances nucleophilicity, potentially altering reactivity in condensation and cyclization reactions compared to hydroxy-substituted derivatives .

Spectral Characterization

Although spectral data for 3-acetyl-4-amino-2H-chromen-2-one are absent in the provided sources, analogous compounds offer insights. For example, 3-acetyl-4-hydroxy-2H-chromen-2-one exhibits distinct IR absorptions for phenolic -OH (3520–2550 cm⁻¹), lactone C=O (1716 cm⁻¹), and imine C=N (1634 cm⁻¹) . In the amino variant, the -NH₂ group would likely show N-H stretches near 3300–3500 cm⁻¹. NMR data for related compounds reveal characteristic signals:

  • ¹H NMR: Aromatic protons (δ 6.5–8.5 ppm), acetyl methyl (δ 2.0–2.3 ppm), and lactone carbonyl (δ 160–168 ppm in ¹³C NMR) .

  • ¹³C NMR: Lactone carbonyl (δ 160–168 ppm), acetyl carbonyl (δ 190–210 ppm), and aromatic carbons (δ 114–152 ppm) .

Synthetic Pathways and Modifications

Precursor Synthesis

The synthesis of 3-acetyl-4-hydroxy-2H-chromen-2-one involves acetylation of 4-hydroxycoumarin using acetic anhydride or POCl₃ in acetic acid . For the amino derivative, potential routes include:

  • Nucleophilic Amination: Replacement of the 4-hydroxy group via reaction with ammonia or amines under acidic conditions.

  • Reductive Amination: Conversion of a nitro intermediate (e.g., 4-nitro-3-acetylcoumarin) to the amino group using reducing agents like H₂/Pd-C.

Functionalization Strategies

Analogous compounds demonstrate reactivity in Schiff base formation and cyclocondensation. For instance, 3-acetyl-4-hydroxy-2H-chromen-2-one reacts with aminopyridines to form imine-linked derivatives . The 4-amino group in 3-acetyl-4-amino-2H-chromen-2-one could similarly participate in:

  • Schiff Base Formation: Condensation with aldehydes or ketones.

  • Heterocyclization: Reactions with malononitrile or ethyl cyanoacetate to form pyran or dihydropyridine rings .

Biological Activities and Applications

Anticancer Activity

Coumarin derivatives bearing pyran or dihydropyridine rings show potent cytotoxicity. Compound 3d (a dihydropyridine-coumarin hybrid) demonstrated an IC₅₀ of 18 nM against breast cancer cells, surpassing standard chemotherapeutic agents . The 4-amino group could modulate electron distribution, potentially enhancing intercalation with DNA or enzyme inhibition.

Challenges and Future Directions

Synthetic Hurdles

  • Amino Group Stability: The 4-amino group may undergo oxidation or unwanted side reactions during synthesis, necessitating protective strategies.

  • Regioselectivity: Ensuring selective functionalization at the 4-position requires optimized reaction conditions.

Unexplored Applications

  • Fluorescent Probes: Coumarins are widely used as fluorophores. The amino group could enable pH-sensitive or metal-ion-responsive probes.

  • Enzyme Inhibition: Potential targets include kinases and topoisomerases, given structural similarities to known inhibitors.

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